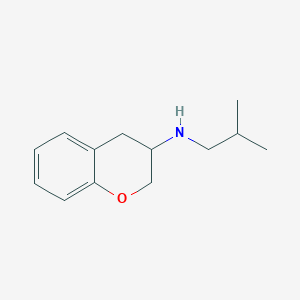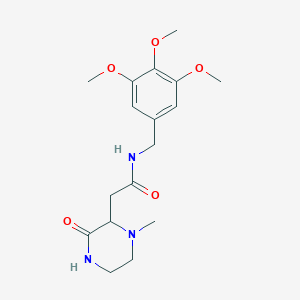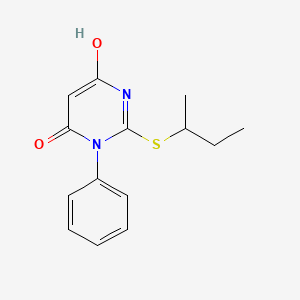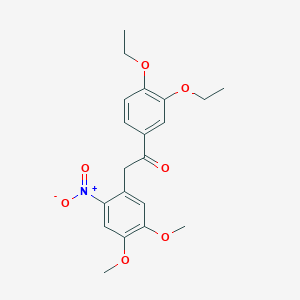![molecular formula C14H15NO4S B6031691 ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6031691.png)
ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as MPTC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPTC is a member of the thiophene family, which is a group of organic compounds that contain a five-membered ring of carbon and sulfur atoms.
作用機序
The mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. In cancer cells, this compound has been found to inhibit the activity of a protein called AKT, which is involved in cell growth and survival. This inhibition leads to the death of cancer cells. In diabetes, this compound has been found to activate a protein called AMPK, which is involved in glucose metabolism. This activation leads to improved glucose uptake by cells, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anticancer activity, antidiabetic activity, and neuroprotective activity. In cancer cells, this compound has been found to induce cell death by inhibiting the activity of AKT. In diabetes, this compound has been found to improve glucose uptake by cells by activating AMPK. In neurodegenerative diseases, this compound has been found to protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit specific enzymes or receptors in cells, and its potential applications in various fields. However, this compound also has some limitations, including its low yield, its potential toxicity, and its limited solubility in water.
将来の方向性
There are several future directions for the research on ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the exploration of its mechanism of action. Some specific future directions include the synthesis of this compound derivatives with improved properties, the study of this compound's potential use in treating other types of cancer and neurodegenerative diseases, and the investigation of its interaction with other proteins and receptors in cells. Overall, the research on this compound has the potential to lead to the development of new drugs, materials, and technologies that could have a significant impact on society.
合成法
The synthesis of ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of 4-methoxyaniline with ethyl 2-bromo-4-oxo-4,5-dihydrothiophene-3-carboxylate in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, followed by a cyclization reaction, resulting in the formation of this compound. The yield of this compound is reported to be around 60%.
科学的研究の応用
Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating diabetes and neurodegenerative diseases. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been used as a dopant in organic semiconductors, resulting in improved electrical conductivity.
特性
IUPAC Name |
ethyl 3-hydroxy-5-(4-methoxyphenyl)imino-2H-thiophene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-3-19-14(17)12-11(16)8-20-13(12)15-9-4-6-10(18-2)7-5-9/h4-7,16H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDLYOYGHSSAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148110 |
Source


|
| Record name | Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
297160-67-9 |
Source


|
| Record name | Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6031634.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)


![N-(3,4-dichlorophenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6031669.png)
![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)

![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)

![7-[(2-methoxy-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031703.png)